molecular formula C13H20N2O B7327176 (4-Methyl-4-phenylpentan-2-yl)urea

(4-Methyl-4-phenylpentan-2-yl)urea

Cat. No.: B7327176
M. Wt: 220.31 g/mol
InChI Key: TZLNWDKQSUKIST-UHFFFAOYSA-N
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Description

(4-Methyl-4-phenylpentan-2-yl)urea is an organic compound with a unique structure that combines a phenyl group and a urea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4-phenylpentan-2-yl)urea typically involves the reaction of 4-methyl-4-phenylpentan-2-amine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of the amine to potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without the need for organic co-solvents, making it an environmentally friendly approach.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve the use of phosgene to generate the desired isocyanate or carbamoyl chloride from the corresponding amine . This method, while effective, requires careful handling due to the toxicity of phosgene.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4-phenylpentan-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The urea moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to introduce new substituents into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

(4-Methyl-4-phenylpentan-2-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-4-phenylpentan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-4-phenylpentan-2-yl)urea is unique due to its urea moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methyl-4-phenylpentan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(15-12(14)16)9-13(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLNWDKQSUKIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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